molecular formula C17H14F4N2O B2917755 1-(4-fluorophenyl)-3-[3-(trifluoromethyl)benzyl]tetrahydro-2H-imidazol-2-one CAS No. 866149-50-0

1-(4-fluorophenyl)-3-[3-(trifluoromethyl)benzyl]tetrahydro-2H-imidazol-2-one

Cat. No. B2917755
CAS RN: 866149-50-0
M. Wt: 338.306
InChI Key: KXFLXMKGVADAMS-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-3-[3-(trifluoromethyl)benzyl]tetrahydro-2H-imidazol-2-one, also known as 4-FPT, is an organic compound belonging to the class of imidazoles. It is a white crystalline solid, insoluble in water, and has a molecular weight of 333.37 g/mol. 4-FPT is a versatile compound with a wide range of applications in the fields of chemistry, biology, and medicine. It is used as an intermediate in the synthesis of pharmaceuticals, as a catalyst in organic reactions, and as a reagent in the study of biochemical and physiological processes. In addition, 4-FPT has found use in the development of diagnostic tests and treatments for various diseases.

Scientific Research Applications

Antiarthritic and Analgesic Activity

A study by Sharpe et al. (1985) synthesized a series of 4,5-diaryl-2-(substituted thio)-1H-imidazoles, closely related to the compound of interest. These analogues demonstrated significant antiinflammatory and analgesic effects, surpassing the potency of phenylbutazone and indomethacin in rat and mouse assays. One compound, specifically, was identified as markedly potent and has proceeded to clinical trials as an antiarthritic drug. This emphasizes the potential of fluoro- and trifluoromethyl-substituted imidazoles in developing new therapeutic agents for arthritis and pain management Sharpe et al., 1985.

Fluoroform in Synthesis of N-CF2H Heterocycles

Research by Thomoson, Wang, and Dolbier (2014) utilized fluoroform as a source of difluorocarbene for converting various nucleophiles to their difluoromethylated derivatives, including imidazoles. This approach highlights the utility of fluoro groups in synthesizing heterocyclic compounds with potential applications in medicinal chemistry and materials science Thomoson et al., 2014.

Synthesis of Organophosphorus P–F Compounds

Dąbkowski et al. (1994) reported on the synthesis of organophosphorus P–F compounds via reaction of azolides of phosphorus acids with acyl fluorides. This method was applied to produce 2-deoxynucleosidyl phosphorofluoridates and phosphorodifluoridates, indicating the importance of fluorinated imidazoles in developing novel organophosphorus compounds Dąbkowski et al., 1994.

Regioselective Fluorination of Imidazoles

A study by Liu et al. (2015) described a regioselective synthesis of 3-fluorinated imidazo[1,2-a]pyridines, demonstrating the strategic use of fluorinating agents to selectively introduce fluorine atoms into heterocyclic compounds. This method offers a pathway for modifying imidazoles, potentially enhancing their biological activity or physical properties Liu et al., 2015.

Fluorinated Copolymers for PEMFC

Campagne et al. (2013) synthesized a new family of proton-conducting fluorocopolymers grafted by azole functions, including imidazole. These materials were investigated for use in polymer electrolyte membrane fuel cells (PEMFCs) operating at low relative humidity, showcasing the role of fluorinated imidazoles in developing advanced materials for energy applications Campagne et al., 2013.

properties

IUPAC Name

1-(4-fluorophenyl)-3-[[3-(trifluoromethyl)phenyl]methyl]imidazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F4N2O/c18-14-4-6-15(7-5-14)23-9-8-22(16(23)24)11-12-2-1-3-13(10-12)17(19,20)21/h1-7,10H,8-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXFLXMKGVADAMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)N1CC2=CC(=CC=C2)C(F)(F)F)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F4N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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